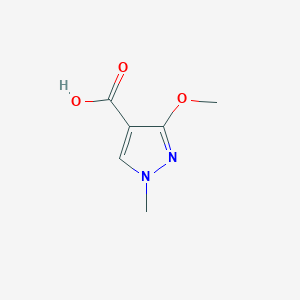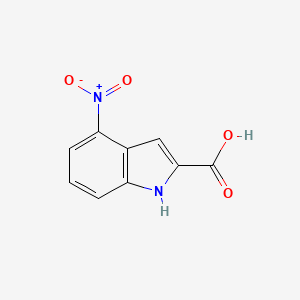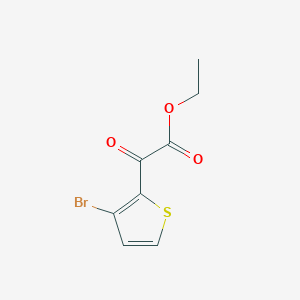
Ethyl 3-bromothiophene-2-glyoxylate
Overview
Description
Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its unique structure, which includes a bromine atom attached to a thiophene ring and an ethyl ester group.
Mechanism of Action
Target of Action
Ethyl 3-bromothiophene-2-glyoxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of pharmacological properties
Result of Action
Given the broad range of effects exhibited by thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the formation of esters and ketones. It interacts with various enzymes and proteins, including esterases and ketoreductases, which facilitate the conversion of the compound into its respective ester and ketone forms. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to catalytic reactions that produce the desired biochemical products .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of these pathways. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and energy production. Additionally, this compound can affect the synthesis of carbohydrates and other macromolecules by modulating the glyoxylate cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, this compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or the nucleus, where it can influence protein synthesis and gene expression. The subcellular distribution of this compound is essential for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromothiophene-2-glyoxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the use of 2,3,5-tribromothiophene as a starting material. This compound is prepared by brominating thiophene in the presence of bromine and chloroform . The resulting 2,3,5-tribromothiophene is then subjected to a reaction with ethyl glyoxylate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromothiophene-2-glyoxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of the original ester.
Scientific Research Applications
Ethyl 3-bromothiophene-2-glyoxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Ethyl 3-bromothiophene-2-glyoxylate can be compared with other thiophene derivatives such as:
3-Bromothiophene: Lacks the ester group, making it less reactive in certain types of reactions.
Ethyl 2-bromothiophene-3-glyoxylate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Thiophene-2-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.
This compound is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKNGZQGMGWYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560478 | |
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70596-02-0 | |
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


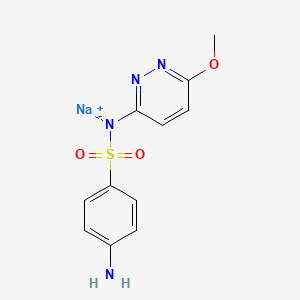

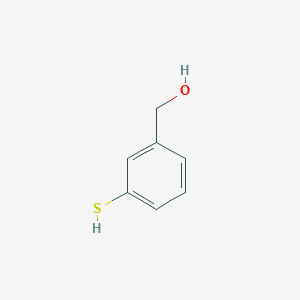
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
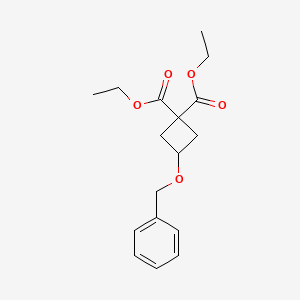

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
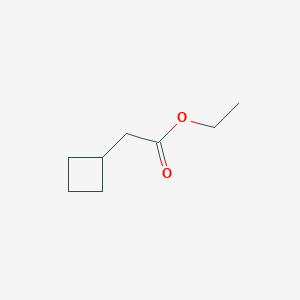

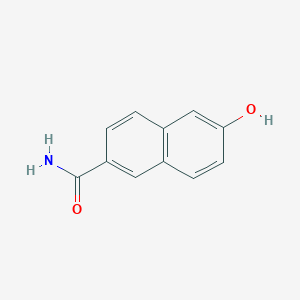
![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
